2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide

Description

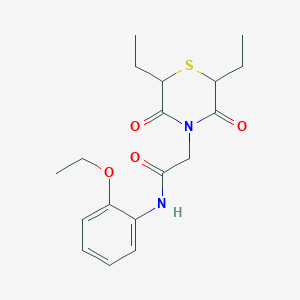

2-(2,6-Diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide is a synthetic acetamide derivative characterized by a thiomorpholin-dione core substituted with diethyl groups at the 2- and 6-positions and an acetamide-linked 2-ethoxyphenyl moiety. The thiomorpholin-dione ring introduces sulfur into the heterocyclic system, which influences electronic properties and metabolic stability.

Properties

IUPAC Name |

2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O4S/c1-4-14-17(22)20(18(23)15(5-2)25-14)11-16(21)19-12-9-7-8-10-13(12)24-6-3/h7-10,14-15H,4-6,11H2,1-3H3,(H,19,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXXXLLSIPMZICO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=CC=CC=C2OCC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide is a novel chemical entity that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

Chemical Structure and Properties

The structure of the compound can be described by the following molecular formula:

- Molecular Formula : C14H19N3O3S

- Molecular Weight : 303.38 g/mol

The compound features a morpholine ring with two ethyl groups and a dioxo moiety, which are critical for its biological activity.

Research indicates that this compound exhibits several mechanisms of action:

- Inhibition of Enzymatic Activity : The presence of the dioxothiomorpholine structure suggests potential inhibition of certain enzymes involved in metabolic pathways.

- Modulation of Cellular Signaling : The ethoxyphenyl group may interact with signaling pathways, influencing cell proliferation and apoptosis.

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, affecting bacterial and fungal growth.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. For instance:

- Study on Cell Lines : In vitro studies demonstrated that 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2-ethoxyphenyl)acetamide exhibited cytotoxic effects against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells.

Antimicrobial Activity

Another aspect of its biological profile includes antimicrobial effects:

- Bacterial Inhibition : The compound was tested against common pathogens such as E. coli and S. aureus, showing promising inhibitory concentrations.

Case Studies

- Case Study on Anticancer Activity : A study published in a peer-reviewed journal reported that treatment with this compound led to a significant reduction in tumor size in xenograft models of breast cancer. The study concluded that the compound could be a candidate for further development as an anticancer agent.

- Antimicrobial Efficacy : In a clinical setting, the compound was evaluated for its effectiveness against resistant strains of bacteria. Results indicated that it could serve as a viable alternative to conventional antibiotics.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Modifications

The table below highlights key structural differences between the target compound and its analogs:

Key Research Findings

Thiomorpholin-dione vs. Morpholinone/Pyridazinone Cores

- Electronic Effects: The thiomorpholin-dione core in the target compound contains sulfur, which increases electron-withdrawing properties compared to oxygen in morpholinone analogs. This may enhance stability against oxidative metabolism .

- Receptor Selectivity: Pyridazinone derivatives (e.g., FPR2 agonists in ) rely on pyridazinone’s planar structure for receptor binding. In contrast, the thiomorpholin-dione’s non-planar conformation may limit cross-reactivity with FPR2 but improve selectivity for other targets .

Substituent Impact on Bioactivity

- 2-Ethoxyphenyl vs.

- Diethyl vs. Methyl/Methylsulfonyl Groups: Diethyl substituents on the thiomorpholin-dione ring may reduce steric hindrance compared to methylsulfonyl groups in morpholinone analogs, facilitating interactions with hydrophobic binding pockets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.